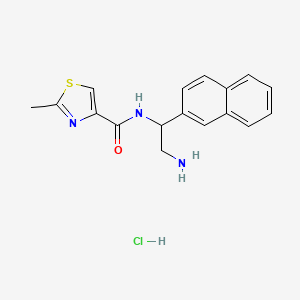
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Material: 2,6-dimethylmorpholine
Reagents: Acetic anhydride (Ac2O), pyridine
Conditions: The reaction is conducted under anhydrous conditions to form 2-(2,6-dimethylmorpholin-4-yl)acetyl chloride.
Coupling Reaction
Reagents: 1-cyanocyclopentene, 2-(2,6-dimethylmorpholin-4-yl)acetyl chloride
Conditions: The coupling reaction is typically performed in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) at low temperatures to yield the final product.
Industrial Production Methods
Industrial production of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide typically involves multiple steps:
-
Formation of the Cyanocyclopentyl Intermediate
Starting Material: Cyclopentanone
Reagents: Sodium cyanide (NaCN), ammonium chloride (NH4Cl)
Conditions: The reaction is carried out in an aqueous medium under reflux conditions to form 1-cyanocyclopentanol, which is then dehydrated to yield 1-cyanocyclopentene.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.
Products: Oxidation can lead to the formation of carboxylic acids or ketones depending on the reaction conditions.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction can yield alcohols or amines.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Typically performed in organic solvents under mild to moderate temperatures.
Products: Substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
-
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide: vs. N-(1-cyanocyclopentyl)-2-(2,6-dimethylpiperidin-4-yl)acetamide :
- The latter compound contains a piperidine ring instead of a morpholine ring, which may result in different biological activities and chemical properties.
-
This compound: vs. N-(1-cyanocyclopentyl)-2-(2,6-dimethylpyrrolidin-4-yl)acetamide :
- The pyrrolidine analog may exhibit different pharmacokinetic and pharmacodynamic profiles due to the smaller ring size.
Uniqueness
This compound is unique due to its specific combination of a cyanocyclopentyl group and a dimethylmorpholinyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11-7-17(8-12(2)19-11)9-13(18)16-14(10-15)5-3-4-6-14/h11-12H,3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVMOSPVNXRXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2579247.png)
![(5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2579249.png)





![4-Methoxy-1-methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2579261.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2579262.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579264.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2579266.png)

![1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2579269.png)
